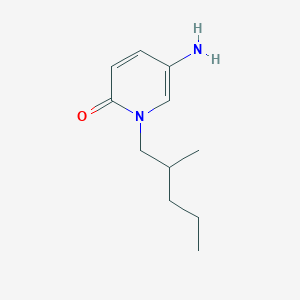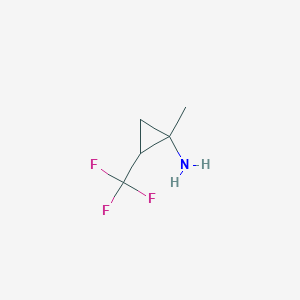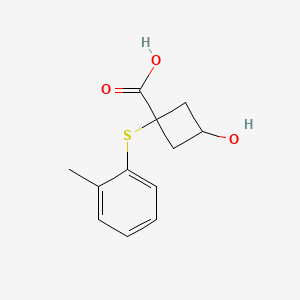
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with 2-methylpentylamine under reflux conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2-methylpentyl)pyridin-3(1h)-one: Similar structure but with the amino group at a different position.
5-Amino-1-(2-ethylhexyl)pyridin-2(1h)-one: Similar structure but with a different alkyl group.
5-Amino-1-(2-methylpentyl)pyrimidin-2(1h)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-amino-1-(2-methylpentyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-9(2)7-13-8-10(12)5-6-11(13)14/h5-6,8-9H,3-4,7,12H2,1-2H3 |
Clé InChI |
BUNMVAUYHBKWRF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CN1C=C(C=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)

